- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

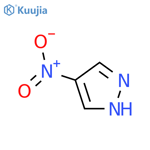

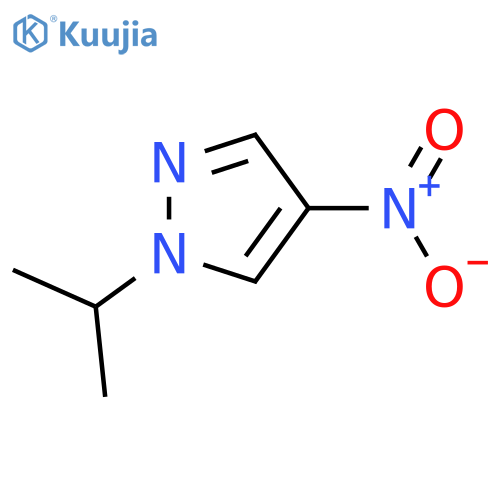

97421-21-1 structure

Nome do Produto:1-Isopropyl-4-nitro-1H-pyrazole

1-Isopropyl-4-nitro-1H-pyrazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Isopropyl-4-nitro-1H-pyrazole

- 4-nitro-1-propan-2-ylpyrazole

- 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-

- 4-nitro-1-(propan-2-yl)-1H-pyrazole

- 1-(methylethyl)-4-nitropyrazole

- 1-isopropyl-4-nitro-1 H-pyrazole

- SBB026429

- STK353357

- KM3443

- ST45134935

- V9887

- 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)

- 1-Isopropyl-4-nitropyrazole

- EN300-232002

- MFCD10001542

- SY060247

- AKOS015922473

- DTXSID90541639

- SCHEMBL574383

- AKOS005168799

- DB-363689

- 97421-21-1

- 1-isopropyl-4-nitro-pyrazole

- CS-0124104

- AS-30092

- XDA42121

- CBSSFOTWGVIHFX-UHFFFAOYSA-N

- AB91867

-

- MDL: MFCD10001542

- Inchi: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3

- Chave InChI: CBSSFOTWGVIHFX-UHFFFAOYSA-N

- SMILES: [O-][N+](C1=CN(C(C)C)N=C1)=O

Propriedades Computadas

- Massa Exacta: 155.06900

- Massa monoisotópica: 155.069476538g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 154

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.8

- Superfície polar topológica: 63.6

Propriedades Experimentais

- Ponto de ebulição: 248.8±13.0℃ at 760 mmHg

- PSA: 63.64000

- LogP: 1.89540

1-Isopropyl-4-nitro-1H-pyrazole Informações de segurança

1-Isopropyl-4-nitro-1H-pyrazole Dados aduaneiros

- CÓDIGO SH:2933199090

- Dados aduaneiros:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Isopropyl-4-nitro-1H-pyrazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-250mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 250mg |

¥57.00 | 2024-04-23 | |

| Chemenu | CM188210-10g |

1-Isopropyl-4-nitro-1H-pyrazole |

97421-21-1 | 95+% | 10g |

$352 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-10g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 10g |

¥1100.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D767569-25g |

1H-Pyrazole, 1-(1-methylethyl)-4-nitro- |

97421-21-1 | 95% | 25g |

$275 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-100mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 100mg |

¥60 | 2023-04-12 | |

| Enamine | EN300-232002-2.5g |

4-nitro-1-(propan-2-yl)-1H-pyrazole |

97421-21-1 | 95% | 2.5g |

$198.0 | 2024-06-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-25g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 25g |

¥3610.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-2g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 2g |

¥920.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-100mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 100mg |

¥220.0 | 2022-04-27 | |

| Apollo Scientific | OR962808-5g |

1-Isopropyl-4-nitro-1H-pyrazole |

97421-21-1 | 98% | 5g |

£183.00 | 2025-02-21 |

1-Isopropyl-4-nitro-1H-pyrazole Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 30 min, 50 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt

Referência

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, rt → 60 °C

Referência

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referência

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C; 2 h, 70 °C

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C

Referência

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

Referência

- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 3 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

Referência

- Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 min, rt; 16 h, rt

Referência

- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 3 h, 60 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referência

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 3 h, 40 °C

Referência

- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 12 h, rt

Referência

- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt

1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt

Referência

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 0 °C

Referência

- Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 50 °C

Referência

- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Método de produção 17

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 25 °C

1.2 12 h, 25 °C

1.2 12 h, 25 °C

Referência

- Bicyclic lactams as RIP1 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, cooled

1.2 3 h, reflux

1.2 3 h, reflux

Referência

- Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,

1-Isopropyl-4-nitro-1H-pyrazole Raw materials

1-Isopropyl-4-nitro-1H-pyrazole Preparation Products

1-Isopropyl-4-nitro-1H-pyrazole Literatura Relacionada

-

Rulin Zhao,Zhenqiu Hong,Bei Wang,James Kempson,Lyndon Cornelius,Jianqing Li,Yi-Xin Li,Arvind Mathur Org. Biomol. Chem. 2022 20 9746

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos 1,3-dipolares Compostos orgânicos tipo alilo 1,3-dipolares compostos C-nitro

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos 1,3-dipolares Compostos orgânicos tipo alilo 1,3-dipolares Compostos orgânicos nitrados compostos C-nitro

97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole) Produtos relacionados

- 1691902-36-9(methyl 4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxylate)

- 2229127-69-7(O-{1-(pentan-3-yl)cyclopropylmethyl}hydroxylamine)

- 2229239-53-4(4-3-(difluoromethoxy)-4-methylphenyl-1,3-oxazolidin-2-one)

- 853680-99-6(4-(piperazin-1-yl)pyrido2,3-dpyrimidine)

- 1361891-53-3(Ethyl 6-(aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-4-acetate)

- 2228740-50-7(4-(1,1-difluoro-1-phenylpropan-2-yl)piperidine)

- 1805105-91-2(4-Amino-6-cyano-3-(difluoromethyl)-2-iodopyridine)

- 1000340-27-1(6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid)

- 845790-40-1(5-(5-Chloro-2-thienyl)-5-oxovaleric acid)

- 89317-13-5(2-Pyrrolidinepropanamide, 5-oxo-)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole

Pureza:99%

Quantidade:25g

Preço ($):384.0